molecular formula C7H9F3O3 B2970572 2-(Trifluoromethyl)oxane-2-carboxylic acid CAS No. 2229402-19-9

2-(Trifluoromethyl)oxane-2-carboxylic acid

Cat. No.: B2970572
CAS No.: 2229402-19-9
M. Wt: 198.141
InChI Key: TWIUVWBLDQWCKR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxane-2-carboxylic acid is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 2-(Trifluoromethyl)oxane-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into an oxane ring followed by the addition of a carboxylic acid group. One common synthetic route includes the reaction of a suitable oxane precursor with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Trifluoromethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Trifluoromethyl)oxane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

2-(Trifluoromethyl)oxane-2-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(trifluoromethyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIUVWBLDQWCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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